4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-oxadiazole ring and the benzotriazole ring, followed by their coupling with the appropriate substituents.
Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of benzotriazole ring: This involves the cyclization of an appropriate hydrazine derivative with a carboxylic acid or its derivative.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and benzotriazole intermediates with the bromophenyl and morpholinyl substituents under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid: Similar in structure but lacks the benzotriazole and morpholinyl groups.
1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Uniqueness
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-18-10-6-5-9-16(18)13-24-22(27)19-20(26)21-17(11-12-30-21)25(23(19)28)14-15-7-3-2-4-8-15/h2-12,26H,13-14H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXFTLOZZEMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.